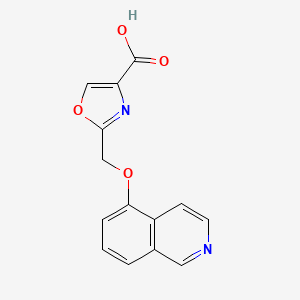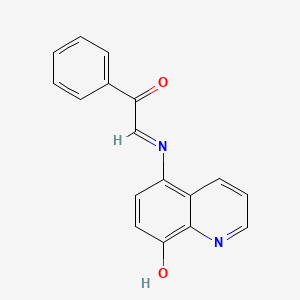![molecular formula C15H15ClO3 B11846854 2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione CAS No. 89131-29-3](/img/structure/B11846854.png)
2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-1,4-naphthoquinone and pentan-3-ol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming an alkoxide ion.
Nucleophilic Substitution: The alkoxide ion then attacks the 3-position of the 2-chloro-1,4-naphthoquinone, resulting in the substitution of the chlorine atom with the pentan-3-yloxy group.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol) can be used under basic conditions.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. Additionally, it may inhibit specific enzymes or proteins, disrupting cellular processes and leading to cell death. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar structure with an isopentylamino group instead of a pentan-3-yloxy group.
2-Chloro-3-(methoxy)naphthalene-1,4-dione: Contains a methoxy group at the 3-position.
2-Chloro-3-(ethylamino)naphthalene-1,4-dione: Features an ethylamino group at the 3-position.
Uniqueness
2-Chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione is unique due to the presence of the pentan-3-yloxy group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
89131-29-3 |
|---|---|
Molecular Formula |
C15H15ClO3 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
2-chloro-3-pentan-3-yloxynaphthalene-1,4-dione |
InChI |
InChI=1S/C15H15ClO3/c1-3-9(4-2)19-15-12(16)13(17)10-7-5-6-8-11(10)14(15)18/h5-9H,3-4H2,1-2H3 |
InChI Key |
DUDIOYWXAWQOQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


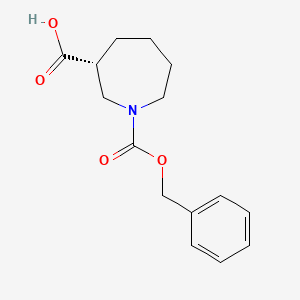

![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)
![Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate](/img/structure/B11846784.png)

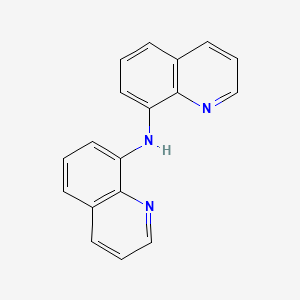
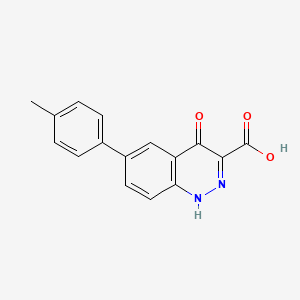
![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)
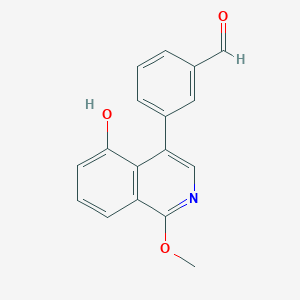
![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)
